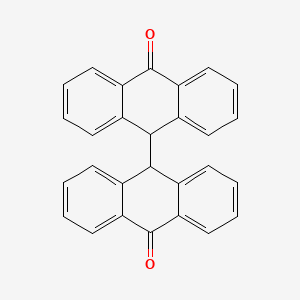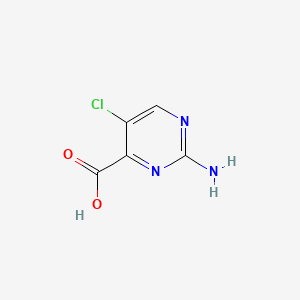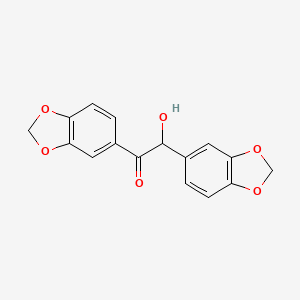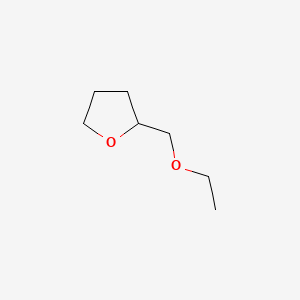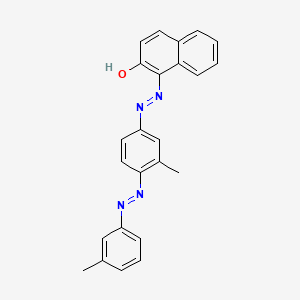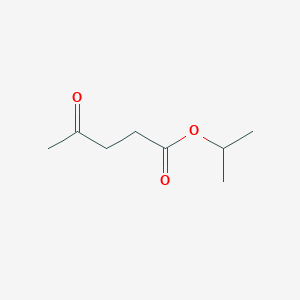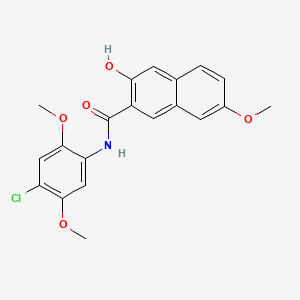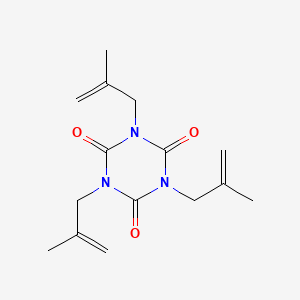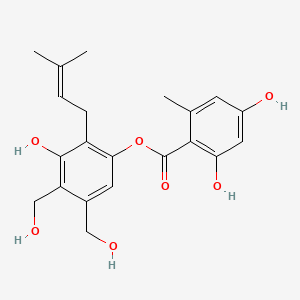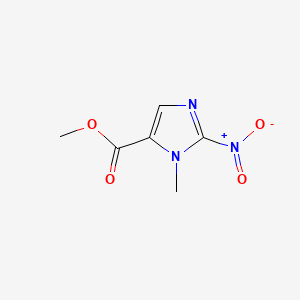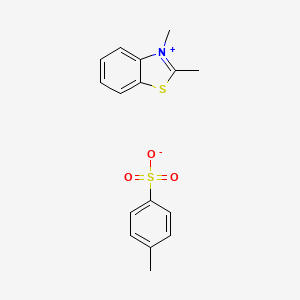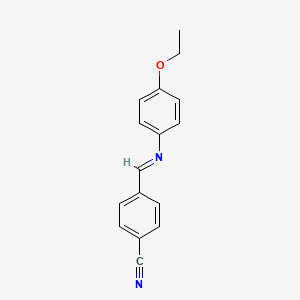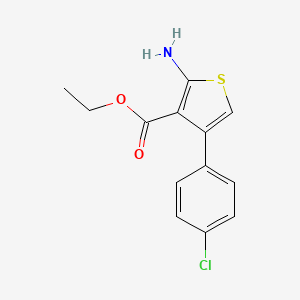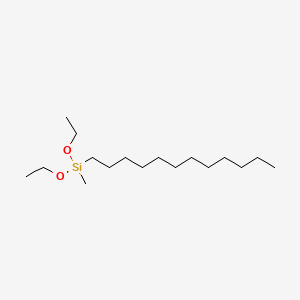
Dodecyldiethoxymethylsilan
Übersicht
Beschreibung
Silane, dodecyldiethoxymethyl- is a useful research compound. Its molecular formula is C17H38O2Si and its molecular weight is 302.6 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, dodecyldiethoxymethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, dodecyldiethoxymethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dodecyldiethoxymethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zahnmedizinische Anwendungen
Silan-Kopplungsmittel, wie z. B. Methyldodecyldiethoxysilan, werden in der Zahnmedizin verwendet, um die Eigenschaften von Materialoberflächen zu verändern . Sie werden verwendet, um die Oberflächen von anorganischen Materialien zu modifizieren, um die Haftung an organischen Materialien zu verbessern . Silanmittel werden am häufigsten in der Industrie eingesetzt, um mechanische Festigkeit, Haftfestigkeit, Wasserbeständigkeit, elektrische Eigenschaften, Wetterbeständigkeit und Temperaturbeständigkeit zu modifizieren .
Verbundwerkstoffe
Silan-Kopplungsmittel werden bei der Herstellung von Verbundwerkstoffen verwendet. Sie werden eingesetzt, um die Qualität der Haftfestigkeit an der Grenzfläche zwischen organischen und anorganischen Materialien zu verbessern, was einen großen Einfluss auf die Eigenschaften von Verbundwerkstoffen hat, insbesondere auf die mechanische Festigkeit .
Oberflächenmodifikation
Silan-Kopplungsmittel werden zur Oberflächenmodifikation von Füllstoffen in Harzverbundwerkstoffen verwendet . Die Methoxygruppe reagiert mit Alkoxygruppen auf der Oberfläche von Füllstoffen, wodurch Methanol freigesetzt wird und eine Siloxanbindung (kovalente Bindung) entsteht .
Haftvermittler
Silan-Kopplungsmittel sind Haftvermittler, die verschiedene in der Zahnmedizin verwendete Materialien chemisch miteinander verbinden . Sie sind sehr effektiv bei der Haftvermittlung zwischen Harzverbundwerkstoffen und silikatbasierten oder silikatbeschichteten indirekten restaurativen Materialien .
Nanopartikelherstellung
Funktionalisierte Silikananopartikel haben aufgrund ihrer vielversprechenden, einzigartigen, vielseitigen und privilegierten physiochemischen Eigenschaften große Aufmerksamkeit erregt . Silan-Kopplungsmittel spielen eine entscheidende Rolle bei der Herstellung dieser Nanopartikel .
Umweltbehebung
Silikatbasierte Nanopartikel, deren Herstellung die Verwendung von Silan-Kopplungsmitteln beinhaltet, haben Anwendungen in der Umweltbehebung gefunden . Sie werden in der fortschrittlichen Katalyse, der Arzneimittelverabreichung, biomedizinischen Anwendungen, Anwendungen in der Umweltbehebung und der Abwasserbehandlung eingesetzt .
Wirkmechanismus
Target of Action
Silane, dodecyldiethoxymethyl-, also known as Methyldodecyldiethoxysilane, is an organosilicon compound. It primarily targets the surfaces of various materials, including cementitious materials . The compound is extensively used for hydrophobically modifying and sealing the pore structures of these materials .
Mode of Action
Methyldodecyldiethoxysilane interacts with its targets by forming a hydrophobic layer on the surface of the material . This interaction results in a decrease in surface tension and an increase in wettability . The compound is able to enhance the adhesion and water resistance of coatings, and improve the durability and adhesion of adhesives .
Biochemical Pathways
It is known that the compound plays a significant role in the hydrophobicity mechanism of materials . It modifies the surface properties of materials, which can indirectly affect various biochemical pathways related to material degradation and durability .
Pharmacokinetics
It is known that the compound is a colorless to pale yellow liquid at room temperature with a specific smell . It has a density of 0.845 and a boiling point of 140°C . The compound is sensitive to moisture and reacts slowly with water .
Result of Action
The primary result of Methyldodecyldiethoxysilane’s action is the enhancement of the durability and water resistance of various materials . It improves the adhesion of coatings and the durability and adhesion of adhesives . It can also be used as an emulsifier, lubricant, and defoaming agent .
Action Environment
The action of Silane, dodecyldiethoxymethyl- is influenced by environmental factors such as moisture and temperature . The compound reacts slowly with water, indicating that its efficacy and stability may be affected in humid environments . Additionally, the compound should be handled in a well-ventilated area to avoid vapor inhalation .
Eigenschaften
IUPAC Name |
dodecyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O2Si/c1-5-8-9-10-11-12-13-14-15-16-17-20(4,18-6-2)19-7-3/h5-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBOMWJRYLVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975727 | |
| Record name | Dodecyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60317-40-0 | |
| Record name | Dodecyldiethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60317-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dodecyldiethoxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dodecyldiethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyldiethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Methyldodecyldiethoxysilane in the context of the provided research?
A1: The research abstract describes the use of Methyldodecyldiethoxysilane as a component in a surface treatment for inorganic nanoparticles []. While it doesn't specifically focus on Methyldodecyldiethoxysilane itself, the abstract suggests its role is as a building block in the formation of a copolymer. This copolymer, along with other silane compounds, encapsulates and modifies the surface properties of inorganic, metallic, semi-metallic, and metal oxide nanoparticles. The overall goal of this surface treatment is to modulate interfacial properties of these nanoparticles for potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


